1-(4-fluorobenzyl)-N-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the dihydropyridine-3-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a naphthalen-1-yl group at the carboxamide nitrogen. Its structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-naphthalen-1-yl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O2/c24-18-12-10-16(11-13-18)15-26-14-4-8-20(23(26)28)22(27)25-21-9-3-6-17-5-1-2-7-19(17)21/h1-14H,15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHXDYTPDIRLSFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations
Substituent Effects on Activity: Electron-Withdrawing Groups: Compounds with chloro (e.g., ) or nitro substituents may enhance electrophilic interactions in biological targets, though cytotoxicity data is lacking. Fluorine Substitution: The 4-fluorobenzyl group (common in ) is associated with improved pharmacokinetic properties, such as reduced oxidative metabolism .
Kinase Inhibition :
- BMS-777607 demonstrates that dihydropyridine-3-carboxamides can achieve selectivity for kinase targets (e.g., Met kinase). The target compound’s naphthalen-1-yl group may mimic the hydrophobic interactions seen in BMS-777607’s 3-fluorophenyl moiety.
Cytotoxic Potential: Analogs like 4-[1-(4-chloro-benzoyl)-2-oxo-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (IC50 = 35 μg/mL against HCT116 cells) highlight the role of oxo-dihydropyridine cores in anticancer activity. The target compound’s lack of an indole moiety may reduce cytotoxicity compared to these leads.
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